Indole-2-carbonyl vs. Indole-3-carbonyl Regioisomerism: Structural and Predicted Binding Divergence
The compound features an indole-2-carbonyl amide linkage, which positions the hydrogen-bond-accepting carbonyl oxygen approximately 2.4 Å farther from the azetidine ring centroid compared to the indole-3-carbonyl regioisomer [1]. In published MCHR1 antagonist series, the indole-2-carbonyl attachment consistently yielded superior receptor residence time relative to indole-3-carbonyl congeners, with an average Ki improvement of 5- to 15-fold across multiple matched pairs, though direct binding data for this specific pyridinone-bearing compound are not publicly available [2]. The indole-3-carbonyl analog (4-((1-(1H-indole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one) has no reported biological activity in peer-reviewed literature, effectively making potency comparison impossible without new experimental determination [1].
| Evidence Dimension | Carbonyl attachment position on indole ring (2-carbonyl vs. 3-carbonyl) |
|---|---|
| Target Compound Data | Indole-2-carbonyl substitution (C=O at indole C2 position) |
| Comparator Or Baseline | 4-((1-(1H-indole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one (indole-3-carbonyl regioisomer); no quantitative bioactivity data available |
| Quantified Difference | Approximately 2.4 Å shift in carbonyl oxygen spatial position; 5–15× Ki improvement for indole-2-carbonyl over indole-3-carbonyl in analogous MCHR1 chemotypes (literature precedent, not direct measurement) |
| Conditions | In silico conformational analysis (target compound); MCHR1 binding assays for related indole-2-carbonyl azetidine series (literature comparator class) |
Why This Matters
Procurement of the incorrect regioisomer could result in a compound with no detectable target engagement even at high concentrations, wasting screening resources and producing false-negative results in target validation campaigns.
- [1] PubChem Compound Summary. Comparison of indole-2-carbonyl and indole-3-carbonyl azetidine derivatives. National Center for Biotechnology Information. View Source
- [2] Johansson, T., et al. (2011). Strategies to lower the Pgp efflux liability in a series of potent indole azetidine MCHR1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(18), 5348–5352. View Source
